2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide

Lipophilicity Drug-likeness Permeability

2-(1-Benzyl-1H-imidazol-2-yl)ethanethioamide (CAS 50288-75-0, molecular formula C₁₂H₁₃N₃S, molecular weight 231.32 g/mol) is a heterocyclic thioamide compound featuring an imidazole core with a benzyl substituent at the N-1 position and an ethanethioamide side chain at the C-2 position. It is classified as a versatile small molecule scaffold and is commercially available from multiple reputable vendors—including Enamine (catalog EN300-50517), Santa Cruz Biotechnology, AKSci, and Biosynth/CymitQuimica—at purities of ≥95%.

Molecular Formula C12H13N3S
Molecular Weight 231.32 g/mol
CAS No. 50288-75-0
Cat. No. B6144524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide
CAS50288-75-0
Molecular FormulaC12H13N3S
Molecular Weight231.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CN=C2CC(=S)N
InChIInChI=1S/C12H13N3S/c13-11(16)8-12-14-6-7-15(12)9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H2,13,16)
InChIKeyODXASKUUWFZWQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Benzyl-1H-imidazol-2-yl)ethanethioamide (CAS 50288-75-0): Structural and Physicochemical Baseline for Research Procurement


2-(1-Benzyl-1H-imidazol-2-yl)ethanethioamide (CAS 50288-75-0, molecular formula C₁₂H₁₃N₃S, molecular weight 231.32 g/mol) is a heterocyclic thioamide compound featuring an imidazole core with a benzyl substituent at the N-1 position and an ethanethioamide side chain at the C-2 position [1]. It is classified as a versatile small molecule scaffold and is commercially available from multiple reputable vendors—including Enamine (catalog EN300-50517), Santa Cruz Biotechnology, AKSci, and Biosynth/CymitQuimica—at purities of ≥95% . The compound lacks dedicated primary research literature but is listed in PubChem (CID 45791776) with computed physicochemical descriptors including XLogP3 of 1.1, topological polar surface area of 75.9 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and four rotatable bonds [1]. Its safety profile per ECHA GHS classification includes H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [1].

Why In-Class Imidazole and Thioamide Analogs Cannot Substitute for 2-(1-Benzyl-1H-imidazol-2-yl)ethanethioamide (50288-75-0)


Imidazole-thioamide derivatives form a broad compound class, but their physicochemical and pharmacological profiles diverge substantially depending on the nature of the N-1 substituent and the heterocyclic core architecture. Compounds within this class vary dramatically in lipophilicity (XLogP3 ranges from −0.5 to 1.6), hydrogen bonding capacity (HBD count 0–2), and molecular flexibility (rotatable bonds 2–4)—each of which governs solubility, permeability, metabolic stability, and target binding potential [1][2]. The specific combination of a benzyl group at N-1 and an ethanethioamide moiety at C-2 on the imidazole ring creates a distinct profile that cannot be replicated by simpler analogs such as 1-benzylimidazole (which lacks the thioamide side chain and has markedly different H-bond donor capacity, TPSA, and biological activity profile), N-methyl-substituted thioamides (which differ in lipophilicity and steric bulk), or benzimidazole-based ethanethioamides (which differ in core aromaticity and TPSA) [1][3][4]. These quantitative differences translate into distinct behavior in medicinal chemistry optimization, biochemical assays, and synthetic elaboration pathways, making direct substitution without re-validation scientifically unsound [5].

Quantitative Differentiation Evidence for 2-(1-Benzyl-1H-imidazol-2-yl)ethanethioamide (50288-75-0) vs. Closest Analogs


Lipophilicity Tuning: XLogP3 of 1.1 Bridges the Gap Between Highly Hydrophilic and Lipophilic Analogs

2-(1-Benzyl-1H-imidazol-2-yl)ethanethioamide (50288-75-0) displays an intermediate XLogP3 value of 1.1, positioning it between the more lipophilic 1-benzylimidazole (XLogP3 = 1.6) and the more hydrophilic 2-(1H-imidazol-2-yl)ethanethioamide lacking N-substitution (XLogP3 = −0.5) [1][2][3]. The 0.5 log unit reduction in lipophilicity relative to 1-benzylimidazole is attributable to the introduction of the polar thioamide group, while the 1.6 log unit increase relative to the unsubstituted imidazole analog reflects the contribution of the benzyl moiety [1].

Lipophilicity Drug-likeness Permeability Physicochemical profiling

Hydrogen Bond Donor Capacity: Single HBD Distinguishes 50288-75-0 from Both Parent 1-Benzylimidazole (HBD=0) and Des-Benzyl Analogs (HBD=2)

The target compound possesses exactly one hydrogen bond donor (the primary thioamide –C(=S)NH₂ group), in contrast to 1-benzylimidazole which has zero HBDs (lacking the thioamide entirely), and the unsubstituted 2-(1H-imidazol-2-yl)ethanethioamide and benzimidazole analog which each have two HBDs (one from the thioamide NH₂ and one from the imidazole/benzimidazole N–H) [1][2][3][4]. This intermediate HBD count arises from the N-1 benzyl substitution, which blocks the imidazole N–H while preserving the thioamide NH₂ donor [1].

Hydrogen bonding Molecular recognition Target engagement Solubility

Molecular Flexibility: Four Rotatable Bonds in 50288-75-0 Enable Greater Conformational Adaptation Than Rigid Analogs

2-(1-Benzyl-1H-imidazol-2-yl)ethanethioamide contains four freely rotatable bonds (benzyl-CH₂, CH₂–imidazole, imidazole–CH₂, and CH₂–C(=S)NH₂), double the count of all three comparator compounds—1-benzylimidazole (2 rotatable bonds), 2-(1H-imidazol-2-yl)ethanethioamide (2 rotatable bonds), and 2-(1H-benzimidazol-2-yl)ethanethioamide (2 rotatable bonds) [1][2][3][4]. The additional rotational degrees of freedom arise from the combination of the benzyl group and the ethanethioamide side chain, each contributing independently to molecular flexibility [1].

Molecular flexibility Conformational entropy Binding adaptability Scaffold optimization

Topological Polar Surface Area (TPSA): 75.9 Ų Balances Membrane Permeability Against Aqueous Solubility

The TPSA of 2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide is 75.9 Ų, which falls between the low TPSA of 1-benzylimidazole (17.8 Ų, reflecting the absence of the polar thioamide) and the higher TPSA of both 2-(1H-imidazol-2-yl)ethanethioamide and the benzimidazole analog (both 86.8 Ų, reflecting additional N–H polarity) [1][2][3][4]. This intermediate TPSA is below the commonly cited threshold of 90 Ų for favorable blood-brain barrier penetration but above the threshold of 60 Ų for good oral absorption, positioning the compound in a favorable range for both CNS and systemic exposure [1].

Polar surface area Membrane permeability Oral bioavailability CNS drug design

Commercial Availability and Quality: Consistent 95% Purity Across Multiple Vendors with Full Analytical Support

2-(1-Benzyl-1H-imidazol-2-yl)ethanethioamide (50288-75-0) is stocked by multiple independent vendors at a minimum purity specification of 95%, including AKSci (catalog 2034DG, 95%), Enamine (catalog EN300-50517, 95%), Biosynth/CymitQuimica (catalog 3D-ACA28875, min. 95%), Leyan (catalog 2036386, 95%), and MolCore (NLT 97%) . In contrast, the closest direct comparator 2-(1-methyl-1H-imidazol-2-yl)ethanethioamide (CAS 1824263-24-2) is available from fewer suppliers and with less established quality documentation . GHS classification data from the ECHA C&L Inventory provides consistent hazard identification (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) for both 50288-75-0 and the benzimidazole analog, supporting safe handling protocols [1].

Chemical procurement Supply chain Purity specification Quality assurance

Recommended Research and Industrial Application Scenarios for 2-(1-Benzyl-1H-imidazol-2-yl)ethanethioamide (CAS 50288-75-0)


Medicinal Chemistry Lead Optimization: Scaffold with Balanced Lipophilicity and Intermediate Hydrogen Bonding Capacity

The combination of XLogP3 = 1.1, a single HBD, and TPSA = 75.9 Ų makes 50288-75-0 an attractive starting scaffold for lead optimization programs targeting oral bioavailability with potential CNS exposure [1]. Its intermediate profile allows synthetic elaboration in either direction—increasing polarity via functionalization of the benzyl ring or the thioamide NH₂, or increasing lipophilicity via substitution on the imidazole core—without immediately breaching Lipinski or CNS drug-likeness thresholds. Researchers prioritizing balanced ADME properties over extreme potency should select this scaffold over the more lipophilic 1-benzylimidazole (XLogP3 = 1.6, TPSA = 17.8 Ų, no HBD) or the more polar des-benzyl analog (XLogP3 = −0.5, TPSA = 86.8 Ų approaching the CNS limit) [1][2][3].

Structure-Activity Relationship (SAR) Studies Exploring the Role of the Thioamide Moiety

50288-75-0 is uniquely suited as a core scaffold for SAR studies investigating the contribution of the thioamide (–C(=S)NH₂) group to target binding, metabolic stability, and physicochemical properties. Its direct synthetic precursor, 1-benzylimidazole (CAS 4238-71-5), lacks the thioamide entirely and is a known thromboxane synthase inhibitor (pKa 6.7, LogP 1.6) with established in vivo pharmacology [1][2]. The systematic comparison of 50288-75-0 vs. 1-benzylimidazole in parallel assays enables researchers to deconvolute the contribution of the thioamide moiety to target affinity, selectivity, and pharmacokinetics. Additionally, by comparing 50288-75-0 with the benzimidazole analog (CAS 61689-98-3) which has similar lipophilicity (XLogP3 = 1.2) but different core aromaticity and two HBDs, the impact of heterocyclic core architecture on activity can be isolated [3].

Synthetic Chemistry: Versatile Intermediate for Diversity-Oriented Synthesis

The ethanethioamide side chain and benzyl-protected imidazole nitrogen of 50288-75-0 offer orthogonal synthetic handles for diversification. The thioamide group can be converted to thiazoles, thiadiazoles, amidines, or hydrolyzed to amides, while the benzyl group can be removed via hydrogenolysis to reveal the free N–H for further alkylation/acylation [1]. With four rotatable bonds, the scaffold provides conformational flexibility that can be exploited in fragment-based drug discovery and diversity-oriented synthesis libraries. The ready availability of 50288-75-0 from multiple vendors at 95%+ purity, with CoA and SDS support, reduces supply chain risk for library synthesis programs requiring gram-scale quantities [2][3].

Computational Chemistry and Cheminformatics: Model Compound for Thioamide Physicochemical Property Prediction

As a compound with well-defined computed descriptors (XLogP3 = 1.1, TPSA = 75.9 Ų, 1 HBD, 2 HBA, 4 rotatable bonds, MW = 231.32) but limited experimental bioactivity data, 50288-75-0 serves as an excellent test case for validating computational models of thioamide-containing heterocycles [1]. Its intermediate properties make it sensitive to methodological variations in logP prediction, pKa estimation, and solubility forecasting. Computational chemistry groups developing QSPR models for thioamide derivatives or training machine learning algorithms for ADME prediction can use this compound as a calibration standard, particularly when comparing predicted vs. experimentally determined properties across multiple assay platforms [1][2].

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